5,5-Dimethylcyclohex-2-enone
Overview
Description
5,5-Dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-Cyclohexen-1-one, 5,5-dimethyl- .
Synthesis Analysis
Several methods have been reported for the synthesis of compounds related to 5,5-Dimethylcyclohex-2-enone. For instance, 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone was synthesized via one-pot three-component reactions of aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound . Another method involved the use of L-histidine as a catalyst for the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethylcyclohex-2-enone can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . Crystal data can also be collected using a BRUKER SMART APEX II CCD X-ray diffractometer .
Chemical Reactions Analysis
5,5-Dimethylcyclohex-2-enone can undergo various chemical reactions. For example, it can participate in a Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes . It can also participate in photocycloaddition reactions with ethylidenemalononitrile .
Physical And Chemical Properties Analysis
5,5-Dimethylcyclohex-2-enone has a molecular weight of 124.18 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 179.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.6±3.0 kJ/mol, and it has a flash point of 64.9±5.1 °C .
Scientific Research Applications
Tautomerization Studies
The study of 5,5-Dimethylcyclohex-2-enone (DMC) often involves its tautomeric forms. A significant research by Kikta and Bieron (1976) demonstrated the enol-imine to keto-enamine tautomerization in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone, providing insights into the molecular transformations of DMC derivatives (E. J. Kikta, J. F. Bieron, 1976).
Computational Studies
Eryılmaz et al. (2017) conducted computational studies on (E)-3-(2-Chlorostyryl)-5,5-Dimethylcyclohex-2-Enone, highlighting the theoretical aspects of DMC derivatives and their electronic properties (S. Eryılmaz, M. Gul, Zehra Kozak, Ersin Inkaya, 2017).
Crystallography and Molecular Structure
Boulebd et al. (2014) explored the crystal structure of 3-Anilino-5,5-dimethylcyclohex-2-enone, providing valuable data on molecular conformations and interactions relevant to the compound's scientific applications (Houssem Boulebd et al., 2014).
Photocycloaddition Reactions
Lohmeyer and Margaretha (2005) discussed the photocycloaddition of cyclohex-2-enones like DMC to alkylidenemalononitriles, showing its potential in light-induced chemical reactions (Britta Lohmeyer, P. Margaretha, 2005).
Future Directions
properties
IUPAC Name |
5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGRARTNILYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196990 | |
Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylcyclohex-2-enone | |
CAS RN |
4694-17-1 | |
Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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